

Application Notes and Protocols: UK-78282 Hydrochloride in Autoimmune Disease Models

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Compound of Interest

Compound Name: UK-78282 hydrochloride

Cat. No.: B611556

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Introduction

UK-78282 hydrochloride is a potent and selective inhibitor of the Kv1.3 voltage-gated potassium channel, with a reported IC₅₀ of approximately 200 nM.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a compelling target for therapeutic intervention in autoimmune diseases.[1][2] Effector memory T-cells (TEM), which are significant contributors to the pathology of various autoimmune disorders, exhibit a high expression of Kv1.3 channels.[3] Inhibition of these channels leads to a reduction in calcium influx, which is critical for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[3][4] Consequently, **UK-78282 hydrochloride** presents a valuable pharmacological tool for investigating the role of Kv1.3 channels in the pathogenesis of autoimmune diseases and for the preclinical evaluation of this therapeutic strategy.

These application notes provide a summary of the characteristics of **UK-78282 hydrochloride** and representative protocols for its application in in vitro and in vivo models of autoimmune diseases, based on studies with other selective Kv1.3 channel blockers.

Data Presentation

Table 1: In Vitro Activity of **UK-78282 Hydrochloride**

Parameter	Value	Cell Type/Assay Condition	Reference
IC50 for Kv1.3	~200 nM	Human T-lymphocytes (86Rb efflux assay)	[1] [2]
IC50 for Kv1.4	170 nM	Not specified	[5] [6]
Effect	Suppresses human T-lymphocyte activation	Human peripheral blood T-cells	[1] [2]

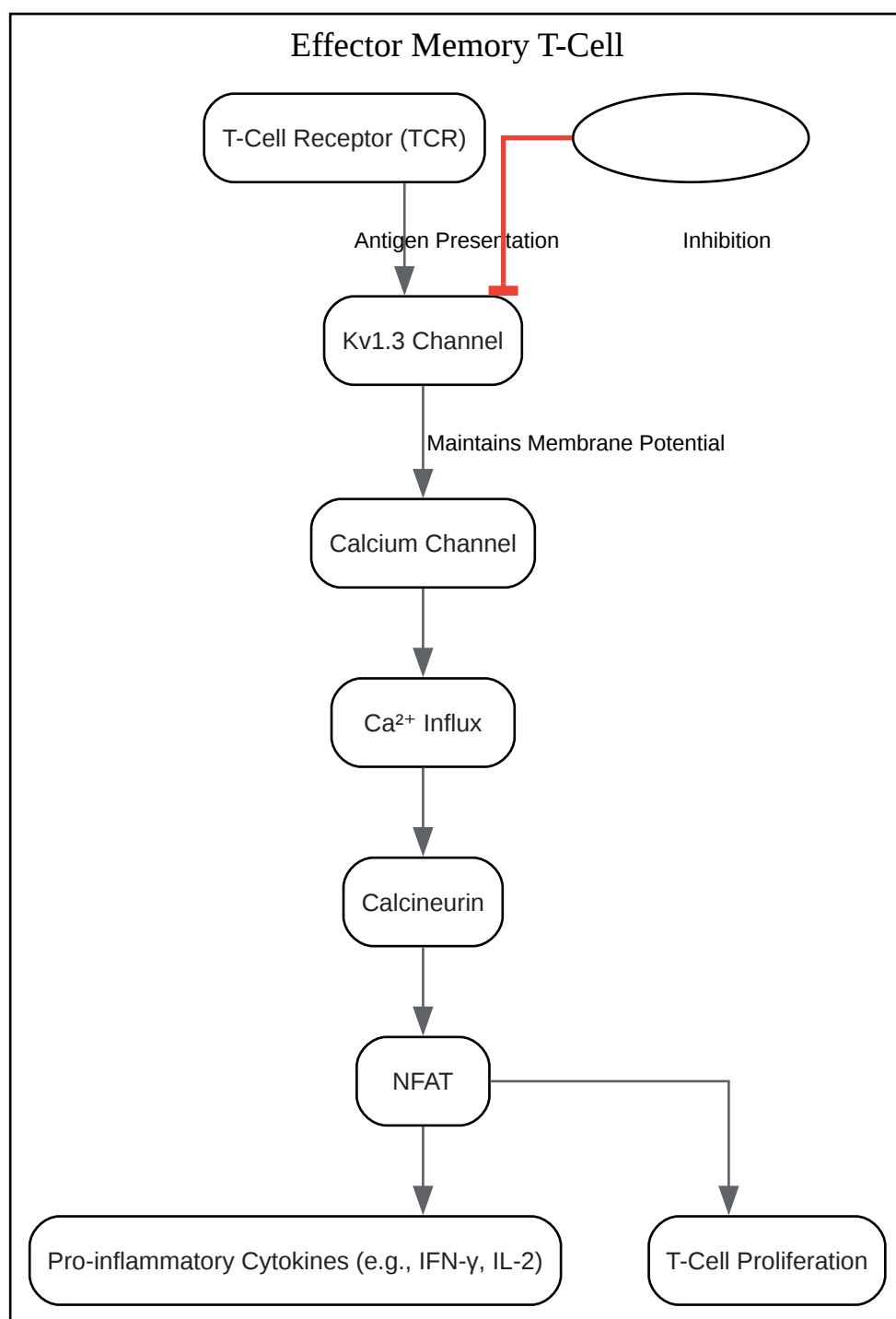
Table 2: Representative In Vivo Efficacy of Selective Kv1.3 Channel Blockers in Autoimmune Disease Models

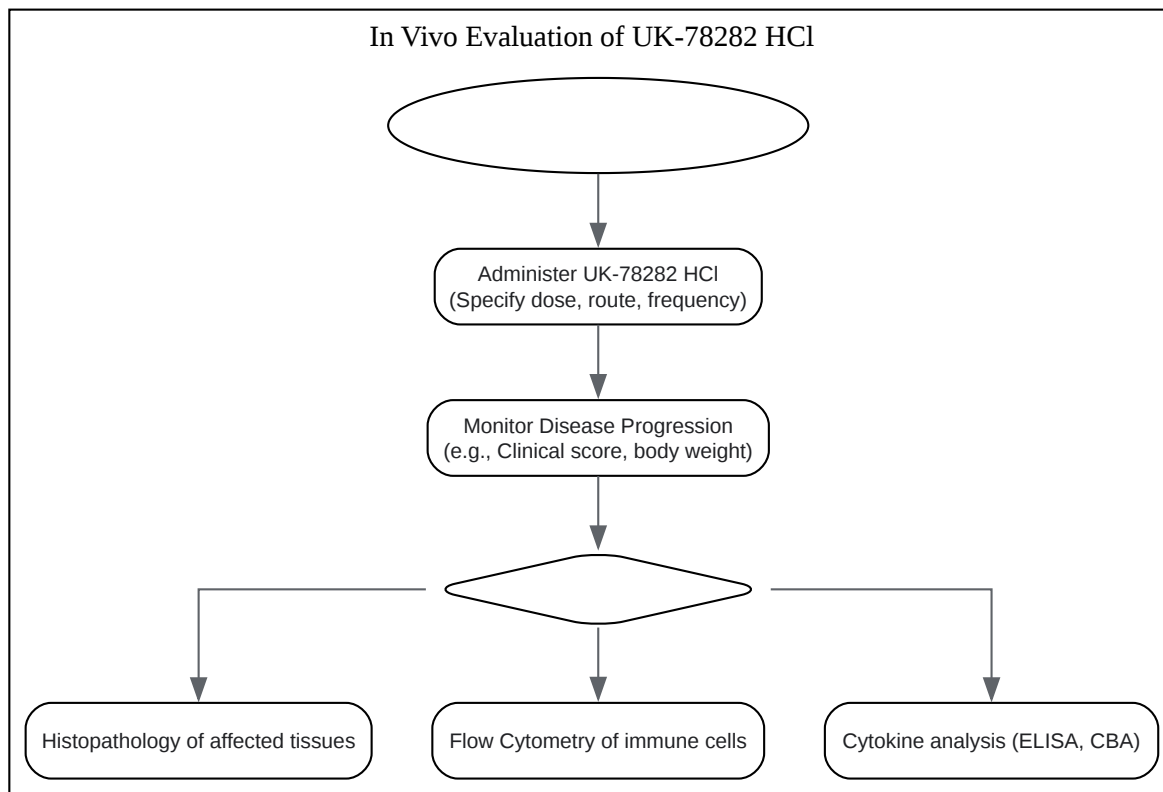
Autoimmune Model	Kv1.3 Blocker	Animal Model	Key Outcomes	Reference
Multiple Sclerosis	ImKTx88	Experimental Autoimmune Encephalomyelitis (EAE) in rats	Ameliorated clinical severity, increased oligodendrocyte survival, preserved axon and myelin integrity, reduced infiltration of activated T-cells into the CNS.[4][7]	[4][7]
ShK-Dap22	Adoptive transfer EAE in rats	Prevented lethal EAE and ameliorated clinical course when administered after symptom onset.	[8]	
Rheumatoid Arthritis	ShK-186 and Iberiotoxin (IbTX)	Collagen-Induced Arthritis (CIA) in rats	~30-40% decrease in disease severity with monotherapy.	[9]
HsTX1[R14A]	Pristane-induced arthritis in rats	Effective in reducing disease severity.	[10]	
Ulcerative Colitis	DES1	Humanized mouse model of UC (NSG mice reconstituted	Significantly ameliorated inflammation, with efficacy comparable to	[11][12]

with human
PBMCs)

infliximab and
tofacitinib.

Signaling Pathways and Experimental Workflow





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